N-cyclododecyl-2,2,2-trifluoroacetamide
Description
Properties
Molecular Formula |
C14H24F3NO |
|---|---|
Molecular Weight |
279.34g/mol |
IUPAC Name |
N-cyclododecyl-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C14H24F3NO/c15-14(16,17)13(19)18-12-10-8-6-4-2-1-3-5-7-9-11-12/h12H,1-11H2,(H,18,19) |
InChI Key |
FHFYQUYDHZRQLR-UHFFFAOYSA-N |
SMILES |
C1CCCCCC(CCCCC1)NC(=O)C(F)(F)F |
Canonical SMILES |
C1CCCCCC(CCCCC1)NC(=O)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares N-cyclododecyl-2,2,2-trifluoroacetamide with structurally related trifluoroacetamide derivatives:
Key Observations:
Substituent Effects on Bioactivity: The N-benzyl derivative exhibits significant antifungal and antioxidant activities due to its aromatic ring, which may enhance binding to microbial enzymes or free radicals . In contrast, alkyl-substituted analogs (e.g., N-decyl, N-dodecyl) lack reported antimicrobial data but may prioritize lipophilicity-driven applications like membrane permeation or solubility modulation.
Physicochemical Behavior :
- Lipophilicity : Cyclododecyl and dodecyl groups increase molecular weight and hydrophobicity, likely elevating logP values compared to benzyl or allyl derivatives. This property is critical for drug absorption and distribution.
- Steric Effects : The cyclododecyl group’s bulk may reduce binding efficiency to enzyme active sites but improve selectivity for hydrophobic targets.
Synthetic Applications :
- N,N-Diallyl-2,2,2-trifluoroacetamide is utilized in ring-closing metathesis (RCM) due to its allyl groups’ reactivity, a feature absent in saturated alkyl or aromatic analogs .
- Linear alkyl derivatives (e.g., N-decyl) may serve as intermediates for surfactants or phase-transfer catalysts.
Gaps in Research: No direct data on this compound’s biological or catalytic performance exists in the provided evidence. Its properties are inferred from structural analogs.
Preparation Methods
Reaction Mechanism and Conditions
Cyclododecylamine reacts with TFAA in anhydrous dichloromethane (DCM) at 0–5°C under nitrogen atmosphere. A stoichiometric ratio of 1:1.2 (amine:TFAA) ensures complete conversion. The reaction proceeds via intermediate mixed anhydride formation, followed by deprotonation to yield the amide.
Key Parameters:
Yield Optimization
Yields typically exceed 85% when the reaction is conducted under strict anhydrous conditions. Impurities such as unreacted amine or over-acylated products (e.g., bis-trifluoroacetyl derivatives) are minimized by controlled addition of TFAA and rapid quenching with ice-water.
N-Alkylation of 2,2,2-Trifluoroacetamide with Cyclododecyl Halides
This method adapts the Gabriel synthesis paradigm, substituting phthalimide with 2,2,2-trifluoroacetamide as the nitrogen source.
Phase-Transfer Catalyzed Alkylation
Cyclododecyl bromide reacts with 2,2,2-trifluoroacetamide in a biphasic system (toluene/water) using tetrabutylammonium bromide (TBAB) as the phase-transfer catalyst.
Procedure:
-
Dissolve 2,2,2-trifluoroacetamide (1 eq) in aqueous NaOH (50% w/v).
-
Add cyclododecyl bromide (1.1 eq) and TBAB (0.1 eq).
Advantages:
Solvent-Free Mechanochemical Approach
Recent advances utilize ball-milling to promote solid-state reactions between 2,2,2-trifluoroacetamide and cyclododecyl iodide. This method eliminates solvent use and reduces reaction time to 2–4 hours, with yields comparable to solution-phase methods (78–82%).
While not directly cited for N-cyclododecyl-2,2,2-trifluoroacetamide, hydrogenation strategies for nitriles suggest a plausible retro-synthetic pathway:
Synthesis via Trifluoroacetonitrile Intermediate
-
Nitrile Formation: React cyclododecylamine with trifluoroacetonitrile under acidic conditions.
-
Hydrogenation: Catalytic hydrogenation (Pd/C, H₂ at 50 psi) reduces the nitrile to the primary amine, followed by acylation with TFAA.
Challenges:
-
Requires precise control to avoid over-hydrogenation to tertiary amines.
-
Selectivity influenced by catalyst structure (e.g., Pd clusters vs. single-atom catalysts).
Comparative Analysis of Methods
| Method | Conditions | Yield | Purity | Scalability |
|---|---|---|---|---|
| Direct Acylation | 0–25°C, DCM, TEA | 85–92% | >98% | Industrial |
| Phase-Transfer Alkylation | 60°C, TBAB, toluene/H₂O | 75–80% | 95% | Pilot-scale |
| Mechanochemical | Ball-milling, solvent-free | 78–82% | 97% | Lab-scale |
| Hydrogenation Pathway | Pd/C, H₂, 50 psi | 65–70% | 90% | Theoretical |
Industrial Considerations and Hazard Mitigation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
